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molecular formula C6H8O3 B8728244 2,2-dimethyl-4H-1,3-dioxin-4-one

2,2-dimethyl-4H-1,3-dioxin-4-one

Cat. No. B8728244
M. Wt: 128.13 g/mol
InChI Key: UVISGHACCLJRBS-UHFFFAOYSA-N
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Patent
US04612379

Procedure details

Acetone (2.9 g) was added to sufficiently dehydrated toluene (500 ml) and the mixture was heated under reflux in a reaction flask equipped with a reflux condenser. While the reflux was continued, a warm solution obtained by dissolving formyl Meldrum's acid (8.6 g) in toluene (500 ml) on heating was dropwise added over about 2 hours, followed by subjecting the reaction mixture to heating under reflux for additional one hour and then subjecting the resulting reaction mixture to purifying operation in the same manner as in Example 1 to obtain 2,2-dimethyl-1,3-dioxin-4-one (5.3 g, yield 82%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)=O.[CH3:5][C:6]1([CH3:16])[O:15][C:13](=O)[C:10](=CO)[C:8](=[O:9])[O:7]1>C1(C)C=CC=CC=1>[CH3:5][C:6]1([CH3:16])[O:7][C:8](=[O:9])[CH:10]=[CH:13][O:15]1

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
8.6 g
Type
reactant
Smiles
CC1(OC(=O)C(=CO)C(=O)O1)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
a warm solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
on heating
ADDITION
Type
ADDITION
Details
was dropwise added over about 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for additional one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
to purifying operation in the same manner as in Example 1

Outcomes

Product
Name
Type
product
Smiles
CC1(OC=CC(O1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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